2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid

Lipophilicity ADME Prediction LogP

2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (CAS 71659-83-1) is a synthetic nitrophenoxy-substituted propanoic acid derivative with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol. It belongs to the phenoxyalkanoic acid class and is primarily utilized as a research chemical and synthetic building block in organic synthesis.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 71659-83-1
Cat. No. B1608547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
CAS71659-83-1
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(C)(C)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H13NO5/c1-7-4-5-9(8(6-7)12(15)16)17-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
InChIKeyIUXQTPWVNRHRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid (CAS 71659-83-1): Technical Baseline for Scientific Procurement


2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (CAS 71659-83-1) is a synthetic nitrophenoxy-substituted propanoic acid derivative with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It belongs to the phenoxyalkanoic acid class and is primarily utilized as a research chemical and synthetic building block in organic synthesis [1]. The compound features a characteristic alpha-dimethyl substitution (geminal methyl groups at the 2-position of the propanoic acid backbone) and a 4-methyl-2-nitrophenoxy aromatic moiety, which together confer distinct steric and electronic properties relative to its des-methyl analogs .

Why Generic Substitution Fails for 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid in Agrochemical Intermediate Research


In-class phenoxypropanoic acid derivatives cannot be freely interchanged for synthetic or biological applications. The target compound's geminal dimethyl group at the alpha-carbon drastically reduces conformational flexibility and metabolic susceptibility compared to mono-methyl analogs such as 2-(4-methyl-2-nitrophenoxy)propanoic acid (CAS 514801-24-2), while the 4-methyl substitution on the nitroaryl ring modulates both lipophilicity and the electron density of the nitro group, directly impacting reduction potential and downstream reactivity [1]. These structural features are critical in structure-activity relationship (SAR) studies where the nitro group serves as a precursor for amine or hydroxylamine pharmacophores, making the compound a non-fungible building block for targeted library synthesis .

Quantitative Differentiation of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid Against Key Structural Analogs


Predicted LogP Differentiation: 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid vs. Des-Methyl Analog

The target compound exhibits a calculated LogP of 2.67 , indicating approximately 0.3 log unit higher lipophilicity than the des-methyl analog 2-(4-methyl-2-nitrophenoxy)propanoic acid, which has a predicted LogP of approximately 2.37 [1]. This difference is attributable to the additional alpha-methyl group and corresponds to a predicted ~2-fold increase in octanol-water partition coefficient, which may significantly influence membrane permeability and tissue distribution in biological assays.

Lipophilicity ADME Prediction LogP

Comparative Boiling Point Prediction: Thermal Stability Implications for Synthetic Processing

The target compound has a predicted boiling point of 344.84 °C (EPA T.E.S.T.) and 371.49 °C (EPI Suite) [1], which is approximately 9–10 °C higher than the corresponding predictions for 2-(4-methyl-2-nitrophenoxy)propanoic acid (335.18 °C EPA T.E.S.T.; 364.48 °C EPI Suite) [2]. This consistent elevation across two independent prediction models reflects the increased molecular weight and reduced hydrogen-bonding capacity arising from the geminal dimethyl substitution.

Thermal Stability Synthetic Processing Boiling Point

Density and Flash Point Differentiation: Handling and Formulation Considerations

The target compound has a predicted density of 1.33 g/cm³ (EPA T.E.S.T.) and a flash point of 188.28 °C [1], compared to 1.35 g/cm³ density and 181.67 °C flash point for the des-methyl analog [2]. The slightly lower density of the target compound, despite its higher molecular weight, reflects the steric effect of the geminal dimethyl group disrupting crystal packing, while the 6.6 °C higher flash point indicates marginally reduced flammability risk.

Physicochemical Properties Formulation Safety

Alpha-Dimethyl Substitution: Impact on Metabolic Stability and Synthetic Versatility

The geminal dimethyl group at the alpha-carbon of the target compound creates a quaternary carbon center that is sterically resistant to enzymatic alpha-hydroxylation and oxidative metabolism . In contrast, the mono-methyl analog 2-(4-methyl-2-nitrophenoxy)propanoic acid bears a tertiary alpha-carbon that is more susceptible to cytochrome P450-mediated oxidation [1]. This structural feature is particularly relevant for SAR studies where the propanoic acid scaffold must remain intact for target engagement.

Metabolic Stability Synthetic Intermediate Structure-Activity Relationship

GHS Hazard Profile: Comparative Safety Classification for Laboratory Handling

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with structurally related nitrophenoxy propanoic acids; however, the presence of the 4-methyl substituent on the aromatic ring differentiates it from the non-methylated analog 2-methyl-2-(4-nitrophenoxy)propanoic acid (CAS 17431-97-9), which lacks the H335 respiratory irritation classification . Procurement decisions for laboratory-scale handling should account for this additional respiratory hazard requirement.

Safety Data GHS Classification Laboratory Procurement

Nitro Group Positioning and Electronic Effects: Differential Reduction Potential for Downstream Derivatization

The 2-nitro-4-methyl substitution pattern of the target compound places the electron-withdrawing nitro group ortho to the phenoxy ether linkage, creating a distinct electronic environment compared to the 4-nitro analog (CAS 17431-97-9). The ortho-nitro arrangement increases the reduction potential of the nitro group through resonance and inductive effects, potentially enabling milder or more selective reduction conditions for conversion to the corresponding aniline derivative . This ortho-nitro regiochemistry is a differentiating feature for chemists seeking to generate 2-aminophenoxy building blocks with controlled reduction kinetics [1].

Reduction Chemistry Electronic Effects Building Block Utility

Optimal Application Scenarios for 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid Based on Quantified Differentiation


Metabolically Stable PPAR Agonist Lead Optimization

The geminal dimethyl substitution pattern of CAS 71659-83-1 confers a quaternary alpha-carbon that is predicted to resist CYP450-mediated oxidation . This feature makes the compound a preferred scaffold for generating PPARα/γ agonist candidates where metabolic stability at the propanoic acid moiety is a known liability, as documented for the related 2-methyl-2-(4-nitrophenoxy)propanoic acid scaffold with antidyslipidemic activity [1]. The 0.3 log unit higher LogP compared to des-methyl analogs further supports membrane permeability requirements for nuclear receptor engagement.

Selective Nitro-Reduction to Ortho-Aminophenoxy Building Blocks

The ortho-nitro-4-methyl substitution pattern enables controlled reduction to 2-aminophenoxy intermediates, which serve as versatile building blocks for heterocycle synthesis (e.g., benzoxazoles, benzimidazoles) . The absence of the 4-methyl group on the aromatic ring in the comparator 2-methyl-2-(4-nitrophenoxy)propanoic acid limits its utility in generating methyl-substituted aniline derivatives, making the target compound the necessary choice for SAR studies requiring 4-methyl substitution on the aniline ring .

High-Temperature Multi-Step Synthesis Requiring Thermal Stability

With a predicted boiling point 7–10 °C higher than the des-methyl analog across two computational models (EPA T.E.S.T. and EPI Suite) , the target compound offers a wider thermal processing window during reactions such as esterification, amidation, or nitro reduction that may require elevated temperatures. This thermal margin reduces the risk of compound loss during solvent stripping and distillation steps in multi-gram laboratory syntheses.

Laboratory-Scale Procurement Where Full GHS Hazard Disclosure is Required

Procurement specifications for laboratories with strict respiratory protection protocols should account for the H335 (respiratory irritation) classification of the target compound, which differentiates it from the non-methylated analog 2-methyl-2-(4-nitrophenoxy)propanoic acid . Facilities equipped with appropriate fume hood ventilation or respiratory protective equipment can safely handle this compound, while procurement officers should verify that the additional H335 hazard is explicitly documented in the supplier's SDS before ordering .

Technical Documentation Hub

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